molecular formula C9H7NO2 B12583019 1,4-Benzoxazepin-2(3H)-one CAS No. 342617-25-8

1,4-Benzoxazepin-2(3H)-one

Cat. No.: B12583019
CAS No.: 342617-25-8
M. Wt: 161.16 g/mol
InChI Key: NVLDNMAPZBZQFN-UHFFFAOYSA-N
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Description

1,4-Benzoxazepin-2(3H)-one is a heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for the development of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzoxazepin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the palladium-catalyzed transfer hydrogenation/condensation cascade of o-nitroaniline and o-nitrobenzamides in a triethylamine–formic acid azeotropic mixture under microwave irradiation . This method is highly efficient and allows for the preparation of various derivatives of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the laboratory synthesis methods to industrial levels.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzoxazepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazepine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolin-4(3H)-ones, while reduction can produce various reduced derivatives of the original compound .

Scientific Research Applications

1,4-Benzoxazepin-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Benzoxazepin-2(3H)-one and its derivatives often involves interaction with specific molecular targets. For example, certain derivatives have been shown to interact with neuroreceptors, leading to neuroprotective effects . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Benzoxazepin-2(3H)-one is unique due to its specific ring structure that includes both nitrogen and oxygen atoms, which can lead to distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

342617-25-8

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

3H-1,4-benzoxazepin-2-one

InChI

InChI=1S/C9H7NO2/c11-9-6-10-5-7-3-1-2-4-8(7)12-9/h1-5H,6H2

InChI Key

NVLDNMAPZBZQFN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC2=CC=CC=C2C=N1

Origin of Product

United States

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